![molecular formula C20H28N2O3S B6780178 N-cyclopentyl-1-[2-(3-phenylcyclobutyl)acetyl]azetidine-3-sulfonamide](/img/structure/B6780178.png)
N-cyclopentyl-1-[2-(3-phenylcyclobutyl)acetyl]azetidine-3-sulfonamide
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Overview
Description
N-cyclopentyl-1-[2-(3-phenylcyclobutyl)acetyl]azetidine-3-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-[2-(3-phenylcyclobutyl)acetyl]azetidine-3-sulfonamide typically involves multiple steps, starting with the preparation of the cyclopentyl and phenylcyclobutyl intermediates. These intermediates are then subjected to acylation and sulfonamide formation reactions under controlled conditions. Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-[2-(3-phenylcyclobutyl)acetyl]azetidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or azetidine moieties using reagents like alkyl halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-cyclopentyl-1-[2-(3-phenylcyclobutyl)acetyl]azetidine-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[2-(3-phenylcyclobutyl)acetyl]azetidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-cyclopentyl-1-[2-(3-phenylcyclobutyl)acetyl]azetidine-3-sulfonamide include other azetidine derivatives, sulfonamides, and cyclobutyl-containing compounds. Examples include:
- N-cyclopentyl-1-[2-(3-phenylcyclobutyl)acetyl]azetidine-3-carboxamide
- N-cyclopentyl-1-[2-(3-phenylcyclobutyl)acetyl]azetidine-3-thiol
- N-cyclopentyl-1-[2-(3-phenylcyclobutyl)acetyl]azetidine-3-phosphate
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, which may confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-cyclopentyl-1-[2-(3-phenylcyclobutyl)acetyl]azetidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c23-20(12-15-10-17(11-15)16-6-2-1-3-7-16)22-13-19(14-22)26(24,25)21-18-8-4-5-9-18/h1-3,6-7,15,17-19,21H,4-5,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPMFTNBDJADLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2CN(C2)C(=O)CC3CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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